4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide
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Overview
Description
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperidine ring via an ether bond. The presence of the phenylethyl group further adds to its complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 5-fluoropyrimidine, which is then reacted with a suitable piperidine derivative. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the C-N bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. Continuous-flow synthesis techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to opioid receptors, which are involved in pain modulation and other physiological processes . The binding affinity and selectivity for these receptors can influence its pharmacological effects. Additionally, the fluoropyrimidine moiety may interact with nucleic acids or enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: This compound shares a similar piperidine structure but lacks the fluoropyrimidine moiety.
2-Fluoropyridine-5-boronic acid pinacol ester: Another fluorinated compound, but with a different core structure.
Various fentanyl analogues: These compounds have structural similarities, particularly in the piperidine ring and phenylethyl group.
Uniqueness
What sets 4-[(5-fluoropyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide apart is the combination of the fluoropyrimidine moiety with the piperidine ring and phenylethyl group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-12-21-17(22-13-15)25-16-7-10-23(11-8-16)18(24)20-9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPINTNKVLGGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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